Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8(13)5-11(15)6-12(7-11)9(14)16-10(2,3)4/h8,13,15H,5-7H2,1-4H3 |
InChI Key |
CXYJVHAKZACXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CN(C1)C(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (Key Intermediate)
A crucial intermediate in the synthesis is tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be prepared by catalytic hydrogenation of 1-benzylazetidin-3-ol derivatives under mild conditions:
- Procedure : 1-benzylazetidin-3-ol is dissolved in tetrahydrofuran (THF) and subjected to hydrogenation using 5% Pd/C catalyst under hydrogen atmosphere at room temperature for approximately 20 hours.
- Isolation : The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under vacuum. The crude product is purified by recrystallization from n-heptane at low temperature (0–5 °C) to yield pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.
- Yield : Approximately 91% yield with high purity confirmed by ^1H NMR spectroscopy.
Introduction of the 2-Hydroxypropyl Group
The 2-hydroxypropyl substituent can be introduced via nucleophilic addition or alkylation reactions involving epoxides or protected hydroxyalkyl halides:
- Method : The hydroxy group at the 3-position of the azetidine ring is reacted with an epoxide such as propylene oxide under basic or neutral conditions to open the epoxide ring and attach the 2-hydroxypropyl group.
- Conditions : The reaction is typically carried out in an aprotic solvent like THF or acetonitrile at controlled temperatures (0–25 °C) to avoid side reactions.
- Workup : After completion, the reaction mixture is quenched, extracted, and purified by chromatography or crystallization.
- Outcome : This step yields tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate with good regioselectivity and moderate to high yields (typically 70–90%) depending on reaction optimization.
Alternative Synthetic Routes
- Grignard Addition : Starting from tert-butyl 3-oxoazetidine-1-carboxylate, methyl or hydroxyalkyl Grignard reagents can be added at low temperature (0–20 °C) to form the corresponding 3-hydroxy substituted azetidine derivatives. For example, methyl magnesium bromide addition yields tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in 87% yield. Similar methodology can be adapted for 2-hydroxypropyl groups.
- Continuous Flow Synthesis : Recent advances include continuous flow lithiation and electrophilic trapping of N-Boc azetidine derivatives to functionalize the 3-position efficiently under mild conditions using green solvents like cyclopentyl methyl ether (CPME). This method allows rapid reaction times (seconds to minutes) and improved yields with better control over regioselectivity.
- Data Table: Summary of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-Benzylazetidin-3-ol | 5% Pd/C, H2, THF, rt, 20 h | tert-butyl 3-hydroxyazetidine-1-carboxylate | 91 | Catalytic hydrogenation and recrystallization |
| 2 | tert-butyl 3-hydroxyazetidine-1-carboxylate | Propylene oxide, base, THF, 0–25 °C | This compound | 70–90 | Epoxide ring opening for hydroxypropylation |
| 3 | tert-butyl 3-oxoazetidine-1-carboxylate | 2-hydroxypropyl magnesium bromide, 0–20 °C | This compound | ~87 | Grignard addition alternative |
| 4 | N-Boc azetidine derivatives | LDA, electrophile, CPME, flow reactor, -78 °C | Functionalized azetidines | Variable | Continuous flow lithiation and trapping |
- The hydrogenation step to obtain tert-butyl 3-hydroxyazetidine-1-carboxylate is highly efficient and scalable, with yields above 90% and straightforward purification.
- Epoxide ring opening for 2-hydroxypropyl introduction requires careful control of temperature and stoichiometry to minimize side reactions such as polymerization or over-alkylation.
- Grignard addition offers a robust alternative but demands anhydrous conditions and low temperatures to prevent decomposition of sensitive azetidine intermediates.
- Continuous flow methods provide enhanced reaction control, safety, and environmental benefits by reducing reaction times and solvent usage, making them attractive for industrial applications.
- Purity and structural confirmation are routinely verified by ^1H NMR, HPLC, and mass spectrometry, ensuring the desired substitution pattern and absence of by-products.
The preparation of this compound involves a combination of catalytic hydrogenation, nucleophilic epoxide ring opening, and organometallic addition techniques. Advances in continuous flow chemistry and green solvents have further optimized these processes, enhancing yield, selectivity, and scalability. The methods described are supported by detailed experimental data and spectral analyses, providing a reliable framework for the synthesis of this important azetidine derivative.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or ethers.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The azetidine ring is a bioisostere of other nitrogen-containing heterocycles, which can be used to modulate the biological activity of drug candidates.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and functional groups make it a versatile compound for industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can influence the compound’s binding affinity and selectivity for these targets, affecting its pharmacological properties.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate | 1609671-70-6 | C₁₁H₂₁NO₄ | 3-hydroxy, 3-(2-hydroxypropyl) | 231.29 | Reference compound |
| Tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | 158602-43-8 | C₁₁H₂₁NO₃ | 3-(3-hydroxypropyl) | 215.29 | Positional isomer of hydroxypropyl group |
| Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 152537-03-6 | C₁₀H₁₉NO₃ | 3-(2-hydroxyethyl) | 201.26 | Shorter chain length (ethyl vs. propyl) |
| Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate | 1438858-75-3 | C₁₁H₁₉NO₃ | 3-cyclopropyl, 3-hydroxy | 213.27 | Cyclopropyl substituent introduces ring strain |
| Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | 1126650-66-5 | C₉H₁₅FNO₃ | 3-fluoro, 3-(hydroxymethyl) | 204.22 | Fluorine atom enhances electronegativity |
Physicochemical Properties
- Solubility: The 2-hydroxypropyl chain in the target compound enhances hydrophilicity compared to the cyclopropyl analog, which is more lipophilic due to its non-polar ring .
- Boiling Point : Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6) has a lower molecular weight (201.26 vs. 231.29), suggesting a lower boiling point .
- Stability : Fluorinated derivatives (e.g., CAS: 1126650-66-5) exhibit greater metabolic stability due to the C-F bond’s resistance to oxidation, whereas hydroxylated analogs may undergo enzymatic conjugation .
Biological Activity
Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate (CAS Number: 1609671-70-6) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, structural properties, biological mechanisms, and applications based on current research findings.
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(O)CC1(O)CN(C(=O)OC(C)(C)C)C1
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| Purity | ≥97% |
| CAS Number | 1609671-70-6 |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-hydroxypropylamine under controlled conditions. The process can be optimized for yield through various reaction conditions, including temperature and solvent choice.
Biological Mechanisms
This compound exhibits several biological activities, primarily through its interaction with specific enzymes and receptors. Its mechanism of action includes:
- Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, which may be relevant in therapeutic contexts such as cancer treatment or metabolic disorders.
- Receptor Modulation: It may also interact with various receptors, potentially influencing signal transduction pathways associated with cellular responses.
Research Findings
Recent studies have highlighted the following aspects of the biological activity of this compound:
- Antimicrobial Activity: Preliminary studies indicate that this compound has antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential: Research has shown that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Study on Anticancer Activity: In vitro tests demonstrated that the compound inhibited cell growth in breast cancer cell lines by inducing apoptosis through caspase activation.
- Neuroprotection Study: Animal models treated with the compound showed reduced oxidative stress markers and improved cognitive function in memory tests compared to control groups.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | Moderate antimicrobial activity | Hydroxylethyl group |
| Tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | Anticancer properties | Different propanol side chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
